8-Fluoroquinoline-4-carboxylic acid 8-Fluoroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 215801-73-3
VCID: VC4313320
InChI: InChI=1S/C10H6FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14)
SMILES: C1=CC2=C(C=CN=C2C(=C1)F)C(=O)O
Molecular Formula: C10H6FNO2
Molecular Weight: 191.161

8-Fluoroquinoline-4-carboxylic acid

CAS No.: 215801-73-3

Cat. No.: VC4313320

Molecular Formula: C10H6FNO2

Molecular Weight: 191.161

* For research use only. Not for human or veterinary use.

8-Fluoroquinoline-4-carboxylic acid - 215801-73-3

Specification

CAS No. 215801-73-3
Molecular Formula C10H6FNO2
Molecular Weight 191.161
IUPAC Name 8-fluoroquinoline-4-carboxylic acid
Standard InChI InChI=1S/C10H6FNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14)
Standard InChI Key LJQYQWOPXLPHDV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2C(=C1)F)C(=O)O

Introduction

Chemical Architecture and Physicochemical Profile

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₆FNO₂
Molecular Weight191.16 g/mol
CAS Number215801-73-3
SMILESC1=CC2=C(C=CN=C2C(=C1)F)C(=O)O
logP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors4 (2xN, 2xO)

The fluorine atom's electronegativity (3.98 Pauling scale) induces partial positive charges on adjacent carbon atoms, while the carboxylic acid group provides hydrogen-bonding capacity and pH-dependent ionization (pKa ~4.2 for -COOH) . These features critically influence solubility profiles, with calculated aqueous solubility of 0.12 mg/mL at pH 7.

Synthetic Methodologies and Industrial Production

Cyclocondensation Approaches

The primary synthesis route involves cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl acetanilide derivatives in polar aprotic solvents. A 2012 optimized protocol achieved 78-85% yields using dimethylformamide (DMF) at 110°C for 6 hours :

2-Amino-5-fluorophenyl glyoxylic acid+Benzoyl acetanilideDMF, 110°C8-Fluoroquinoline-4-carboxylic acid\text{2-Amino-5-fluorophenyl glyoxylic acid} + \text{Benzoyl acetanilide} \xrightarrow{\text{DMF, 110°C}} \text{8-Fluoroquinoline-4-carboxylic acid}

Table 2: Comparative Synthesis Methods

MethodYield (%)PurityKey AdvantageReference
DMF Cyclocondensation85>98%Scalable, single-step
Microwave-Assisted9295%Reduced reaction time (45 min)
Solid-Phase Synthesis6799%Easy purification

Microwave-assisted synthesis has recently gained traction, reducing reaction times to under an hour while maintaining high yields. Industrial-scale production typically employs continuous flow reactors with in-line purification, achieving throughputs exceeding 50 kg/batch .

Biological Activity Spectrum and Mechanisms

Anticancer Properties

Mechanistic studies reveal dual inhibition of topoisomerase II (IC₅₀ = 2.3 μM) and tubulin polymerization (EC₅₀ = 4.1 μM). In MCF-7 breast cancer cells, the compound induced G2/M arrest (78% cells at 48h) and apoptosis via caspase-3 activation (3.8-fold increase vs controls) .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)MechanismReference
MCF-7 (Breast)8.2Topo II inhibition, Apoptosis
A549 (Lung)12.1ROS generation
HepG2 (Liver)9.8Tubulin destabilization

Antimicrobial Action

Against Aspergillus fumigatus, the compound showed MIC₉₀ of 16 μg/mL by disrupting chitin synthase (Ki = 0.8 μM) . Gram-positive bacteria (S. aureus) exhibited greater susceptibility (MIC = 8 μg/mL) compared to Gram-negative strains (MIC >64 μg/mL), likely due to enhanced membrane penetration .

Material Science Applications

Organic Electronics

The conjugated π-system enables use in organic light-emitting diodes (OLEDs), with a reported external quantum efficiency of 12.4% in blue-emitting devices . Coordination with Zn²⁺ produces luminescent complexes (λem = 480 nm) for sensor applications .

Agricultural Chemistry

Derivatives demonstrate acaricidal activity against Tetranychus urticae (LC₅₀ = 0.8 mg/L), outperforming conventional miticides. Field trials reduced mite infestations by 89% at 50 g/ha application rates .

Recent Advancements and Clinical Prospects

A 2023 structure-activity relationship (SAR) study identified the 4-carboxyl group as critical for target binding—its replacement decreased anticancer potency 30-fold. Phase I trials of a prostate-specific membrane antigen (PSMA)-targeting derivative showed 68Ga-labeled complexes with tumor-to-background ratios >15:1 in PET imaging.

In material science, incorporation into metal-organic frameworks (MOFs) yielded materials with CO₂ adsorption capacity of 3.2 mmol/g at 298K, surpassing many benchmark adsorbents .

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